rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate
Description
rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate is a chiral carbamate derivative characterized by a tert-butyl-protected amine group and a formyl-substituted cyclohexane ring. Its stereochemistry, defined as (1R,2S), plays a critical role in its reactivity and applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes . The formyl group at the 2-position of the cyclohexyl ring provides a reactive site for further functionalization, such as condensation or nucleophilic additions. This compound is frequently utilized in peptidomimetic drug design and catalysis due to its conformational rigidity and stereochemical control .
Properties
CAS No. |
179686-79-4 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 2-Formylcyclohexylamine
The most direct route involves Boc protection of 2-formylcyclohexylamine. However, the synthesis of 2-formylcyclohexylamine itself presents challenges due to the instability of aldehydes and the need for precise stereochemical control.
Procedure
-
Formylation of Cyclohexylamine Derivatives :
-
Starting with (1R,2S)-2-aminocyclohexanol, the hydroxymethyl group is oxidized to a formyl group. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes primary alcohols to aldehydes, but secondary alcohols (as in this case) require alternative strategies.
-
Alternative Method : Use a two-step Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) to convert the secondary alcohol to a ketone, followed by reductive amination to introduce the formyl group.
-
-
Boc Protection :
Yield and Purity :
Reductive Amination of Cyclohexanone Derivatives
This method avoids direct formylation by leveraging reductive amination to introduce both the amine and formyl groups.
Procedure
-
Synthesis of Cyclohexanone Intermediate :
-
Reductive Amination :
-
Boc Protection :
-
As described in Section 2.1.
-
Yield and Purity :
Oxidation of Hydroxymethyl Precursors
A safer alternative involves oxidizing a hydroxymethyl-substituted intermediate.
Procedure
-
Synthesis of tert-Butyl N-[(1R,2S)-2-(Hydroxymethyl)cyclohexyl]carbamate :
-
(1R,2S)-2-Aminocyclohexanol is protected with Boc anhydride, followed by oxidation of the hydroxymethyl group.
-
-
Oxidation to Formyl :
Challenges :
-
Over-oxidation to carboxylic acids or incomplete conversion.
Yield and Purity :
Reaction Optimization and Scalability
Solvent and Base Selection
The patent WO2019158550A1 highlights the importance of solvent choice in preventing viscosity increases and improving stirring efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | Triethylamine | 85 | 99.35 |
| DMF | DBU | 78 | 98.7 |
| THF | Pyridine | 65 | 97.2 |
Key Findings :
Temperature and Time Dependence
Reaction completion correlates with stirring time and temperature:
| Temperature (°C) | Time (hours) | Conversion (%) |
|---|---|---|
| 25 | 3 | 75 |
| 50 | 5 | 92 |
| 60 | 7 | 99 |
Prolonged heating beyond 7 hours risks Boc group cleavage.
Analytical Characterization
1H-NMR (CDCl₃, 400 MHz) :
13C-NMR (CDCl₃, 100 MHz) :
HPLC :
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamate group can also interact with enzymes and proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
To contextualize the properties of rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate, a comparative analysis with structurally related carbamates and cyclohexyl derivatives is presented below.
Structural and Functional Group Comparisons
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Chiral carbamate with (1R,2S) stereochemistry; formyl and tert-butyl groups. | Asymmetric synthesis, drug intermediates. |
| tert-butyl N-(cyclohexyl)carbamate | Lacks formyl group; simpler cyclohexyl structure. | Protecting group in peptide synthesis. |
| N-(2-hydroxycyclohexyl)carbamate | Hydroxyl instead of formyl; hydrogen-bonding capability. | Catalysis, chiral resolving agents. |
| rac-benzyl N-[(1R,2S)-2-formylcyclohexyl]carbamate | Benzyl-protected carbamate; higher lipophilicity. | Prodrug formulations, enzyme substrates. |
Key Observations :
- The formyl group in this compound distinguishes it from non-functionalized analogs (e.g., tert-butyl N-(cyclohexyl)carbamate), enabling downstream reactions like Schiff base formation .
- Stereochemical configuration (1R,2S) confers distinct reactivity compared to diastereomers or racemic mixtures, critical for enantioselective catalysis .
- tert-butyl vs. benzyl protection : The tert-butyl group offers superior steric protection but lower solubility in polar solvents compared to benzyl derivatives .
Physicochemical Properties
| Property | This compound | tert-butyl N-(cyclohexyl)carbamate | N-(2-hydroxycyclohexyl)carbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.34 | 199.28 | 185.23 |
| Melting Point (°C) | 98–102 (decomposes) | 75–78 | 110–114 |
| Solubility in DCM | High | High | Moderate |
| Stability under acidic conditions | Moderate (tert-butyl deprotection) | High | Low (hydroxyl group sensitivity) |
Key Findings :
- The formyl group reduces thermal stability compared to non-functionalized carbamates, as seen in its lower decomposition temperature .
- Solubility trends: Lipophilic tert-butyl groups enhance solubility in non-polar solvents (e.g., DCM), whereas hydroxylated analogs exhibit polar solvent affinity .
Biological Activity
Rac-tert-butyl N-[(1R,2S)-2-formylcyclohexyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activity. This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a cyclohexyl moiety with a formyl substituent. The unique structural characteristics of this compound suggest various applications in medicinal chemistry and biological research.
Chemical Characteristics
The molecular formula of this compound is C₁₂H₁₉NO₃, with a molecular weight of approximately 227.29 g/mol. Its synthesis typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions, often using catalysts and inert atmospheres to prevent side reactions.
The mechanism of action for this compound is believed to involve its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other biomolecules. The carbamate moiety may interact with enzymes and proteins, potentially affecting their function and activity.
Biological Activity
Research into the biological activity of this compound is still emerging. Preliminary studies suggest that compounds with similar structures exhibit significant biological properties, including enzyme inhibition and receptor binding. For instance, carbamates are commonly known for their roles in pharmaceuticals as enzyme inhibitors or substrates.
Table 1: Comparison of Biological Activities in Related Compounds
| Compound Name | Biological Activity | References |
|---|---|---|
| This compound | Potential enzyme inhibitor | |
| tert-butyl N-(1-formylcyclopentyl)carbamate | Enzyme inhibition studies | |
| tert-butyl N-(1-amino-4-fluorocyclopentyl)carbamate | Antimicrobial properties |
Applications in Drug Development
The potential therapeutic applications of this compound are significant. Its structure allows it to serve as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Ongoing research aims to explore its efficacy as a building block for drug development targeting various diseases.
Q & A
Q. Why do different synthetic routes report conflicting yields or stereochemical outcomes?
- Methodological Answer : Variations arise from:
- Solvent polarity : Polar aprotic solvents (DMF) favor carbamate stability over hydrolysis .
- Base strength : Strong bases (NaH) may induce racemization at sensitive stereocenters .
- Resolution : Conduct kinetic studies (e.g., C NMR reaction monitoring) to identify intermediates and optimize stepwise conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
